molecular formula C15H20N2O4 B2483372 3-((4-Methoxyphenyl)amino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione CAS No. 1009339-08-5

3-((4-Methoxyphenyl)amino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione

Cat. No.: B2483372
CAS No.: 1009339-08-5
M. Wt: 292.335
InChI Key: LJQPCFRDQBELCK-UHFFFAOYSA-N
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Description

“3-((4-Methoxyphenyl)amino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione” is a synthetic organic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-((4-Methoxyphenyl)amino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Methoxyphenyl Group: This step may involve a nucleophilic substitution reaction where a methoxyphenylamine is introduced to the pyrrolidine ring.

    Addition of the Methoxypropyl Group: This can be done through an alkylation reaction using a methoxypropyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine ring, potentially converting them to alcohols.

    Substitution: The aromatic methoxy group can participate in electrophilic aromatic substitution reactions, introducing various substituents to the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like halogens (Br2, Cl2) or nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Formation of methoxybenzoic acid derivatives.

    Reduction: Formation of hydroxylated pyrrolidine derivatives.

    Substitution: Various substituted methoxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate.

Biology

Biologically, pyrrolidine derivatives are often explored for their potential as enzyme inhibitors or receptor modulators. This compound could be studied for its interactions with biological macromolecules.

Medicine

In medicinal chemistry, such compounds are investigated for their potential therapeutic effects. They may exhibit activities such as anti-inflammatory, analgesic, or anticancer properties.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of “3-((4-Methoxyphenyl)amino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione” would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The methoxyphenyl group might facilitate binding to hydrophobic pockets, while the pyrrolidine ring could interact with polar residues.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-Methoxyphenyl)amino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione
  • 3-((4-Methoxyphenyl)amino)-1-(4-methoxybutyl)pyrrolidine-2,5-dione

Uniqueness

The uniqueness of “3-((4-Methoxyphenyl)amino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione” lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxypropyl group may impart distinct pharmacokinetic properties compared to its analogs.

Properties

IUPAC Name

3-(4-methoxyanilino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-20-9-3-8-17-14(18)10-13(15(17)19)16-11-4-6-12(21-2)7-5-11/h4-7,13,16H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQPCFRDQBELCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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